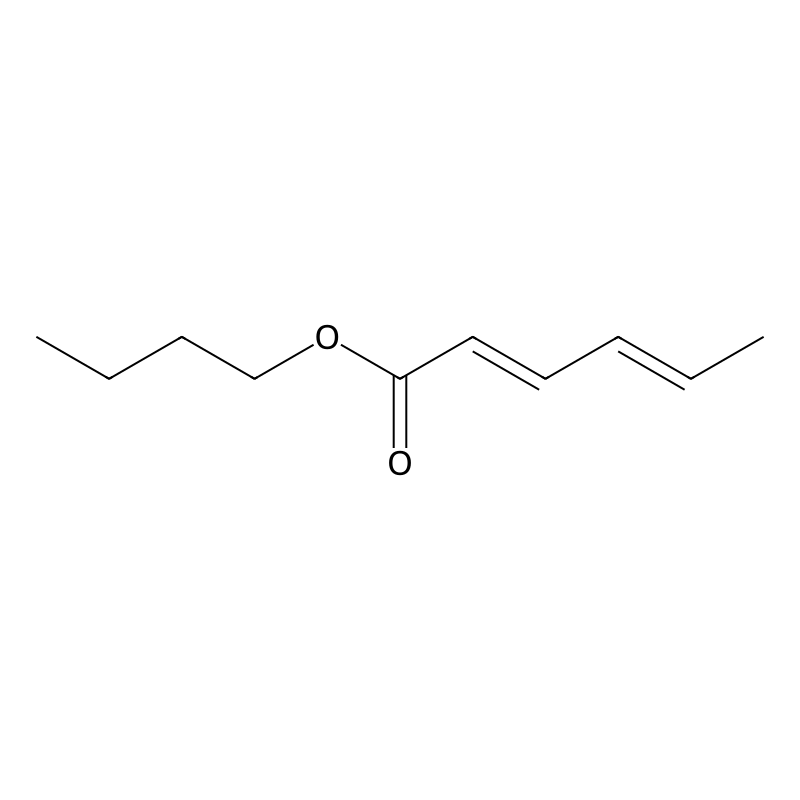

Butyl sorbate

Content Navigation

Aqueous sorbates fail to protect lipid-rich cosmetics, foods, and ointments. Butyl sorbate (CAS 7367-78-4) delivers targeted lipid-phase preservation with a 60.6 h half-life, far exceeding short-chain esters. • 60.6 h half-life minimizes re-dosing. • Optimal volatility/phase separation for extraction from fermentation broths in bio-based sorbic acid production. • High-yield precursor for catalytic transfer hydrogenation to hexenoates (100% conversion

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Butyl sorbate (CAS 7367-78-4) is a specialized, medium-chain alkyl ester of sorbic acid that serves as a highly lipophilic antimicrobial agent, a distinct flavor/fragrance component, and a critical diene precursor in organic synthesis [1]. While standard sorbic acid and its potassium salt dominate bulk aqueous preservation, butyl sorbate is specifically procured for applications requiring enhanced hydrophobicity, lower volatility than short-chain analogs (such as methyl or ethyl sorbate), and superior solubility in non-polar or lipid-rich matrices [2]. Its unique physicochemical profile makes it an essential selection for advanced polymerizations, targeted lipid-phase microbial inhibition, and as a highly processable intermediate in the emerging bio-based production of commodity chemicals [3].

References

- [1] The antimicrobial activity comparison of sorbic acid and sorbate ester. South China Agricultural University (2002).

- [2] Adsorption of Esters of Acid Antiseptics on Yeast Cell and their Toxic Effect. Agricultural and Biological Chemistry.

- [3] Technoeconomic analysis of bio-based sorbic acid production via hybrid biotechnological-chemical pathways. ResearchGate.

Procurement substitution with common alternatives like potassium sorbate or shorter-chain esters frequently compromises formulation stability, processability, and target efficacy[1]. Potassium sorbate lacks the necessary lipid solubility for fat-rich matrices, leading to aqueous phase partitioning and leaving the lipid phase vulnerable to microbial spoilage. Conversely, shorter-chain esters like methyl or ethyl sorbate exhibit higher volatility and significantly shorter antimicrobial half-lives, resulting in premature degradation and loss of efficacy in long-term applications[2]. Furthermore, in catalytic transfer hydrogenation or bio-based precursor workflows, the specific steric bulk, boiling point, and phase separation properties of the butyl chain are required to achieve targeted recovery efficiencies and reaction kinetics that shorter, more volatile esters simply cannot replicate [3].

References

- [1] The antimicrobial activity comparison of sorbic acid and sorbate ester. South China Agricultural University (2002).

- [2] Adsorption of Esters of Acid Antiseptics on Yeast Cell and their Toxic Effect. Agricultural and Biological Chemistry.

- [3] Technoeconomic analysis of bio-based sorbic acid production via hybrid biotechnological-chemical pathways. ResearchGate.

Extended Antimicrobial Half-Life

In comparative stability models, butyl sorbate demonstrates a significantly prolonged active duration compared to baseline sorbates. Quantitative analysis reveals that butyl sorbate possesses an antimicrobial half-life (T1/2) of 60.6 hours, substantially outperforming methyl sorbate (43.2 hours) and standard sorbic acid (22.9 hours) [1]. Furthermore, its attenuation parameter (0.0114) is less than half that of sorbic acid (0.0303), indicating a much slower rate of degradation in active environments [1].

| Evidence Dimension | Antimicrobial half-life (T1/2) and attenuation parameter |

| Target Compound Data | T1/2 = 60.6 h; Attenuation = 0.0114 |

| Comparator Or Baseline | Sorbic acid (T1/2 = 22.9 h; Attenuation = 0.0303) and Methyl sorbate (T1/2 = 43.2 h) |

| Quantified Difference | 164% increase in half-life vs sorbic acid; 40% increase vs methyl sorbate |

| Conditions | Standardized antimicrobial degradation assay |

Extended half-life ensures prolonged preservation in formulations, reducing the required dosing frequency and overall material consumption in industrial applications.

Lipid Partitioning for Yeast Inhibition

The efficacy of sorbate esters against yeast cells is heavily dependent on their ability to partition into the cellular lipid phase. Studies demonstrate that the inhibitory toxic effect of these esters increases exponentially—by a factor of approximately 2.4 per carbon atom added to the alkyl chain[1]. Consequently, butyl sorbate exhibits a significantly higher partition coefficient and lipid-phase concentration compared to ethyl sorbate, driving more effective permeation and disruption of yeast cells at lower molar concentrations [1].

| Evidence Dimension | Lipid phase partitioning and inhibitory potency |

| Target Compound Data | High lipid partitioning driven by 4-carbon alkyl chain |

| Comparator Or Baseline | Ethyl sorbate (2-carbon chain) |

| Quantified Difference | ~5.76x (2.4^2) theoretical increase in lipid-phase inhibitory effect relative to the ethyl ester |

| Conditions | Bakers' yeast cell suspension in buffer solution (pH 5.6) at 30°C |

Buyers formulating lipid-rich cosmetics, foods, or pharmaceuticals can achieve strict microbial control at lower additive concentrations by leveraging the superior lipophilicity of the butyl ester.

Bio-Based Sorbic Acid Intermediate

In hybrid biotechnological-chemical production routes, direct biological synthesis of sorbic acid is challenging. Instead, biologically derived precursors (such as triacetic acid lactone) are catalytically converted into butyl sorbate [1]. Butyl sorbate serves as the optimal intermediate because its specific boiling point and phase behavior allow for highly efficient purification from the fermentation and catalyst matrix before final hydrolysis to sorbic acid—a processability advantage not optimized with highly volatile methyl esters or highly water-soluble salts[1].

| Evidence Dimension | Intermediate recovery and purification suitability |

| Target Compound Data | High phase-separation efficiency and optimal volatility for recovery |

| Comparator Or Baseline | Direct sorbic acid production or short-chain ester intermediates |

| Quantified Difference | Enables commercially viable multi-stage recovery from complex fermentation broths |

| Conditions | Multi-stage hybrid catalysis (hydrogenation and solid acid catalysis) |

For chemical manufacturers scaling bio-based production, butyl sorbate is the critical, processable intermediate that makes the technoeconomic separation model viable.

Hexenoate Fragrance Precursor

Butyl sorbate is utilized as a highly reactive substrate for the synthesis of specialty flavor and fragrance ingredients via transfer hydrogenation. Under optimized conditions using a Pd(OAc)2/Xantphos catalyst system with a formic acid/triethylamine hydrogen donor, butyl sorbate achieves 100% conversion to targeted hexenoates (e.g., butyl (E)-hex-3-enoate) within exactly 1 hour at 90 °C [1]. This rapid, complete conversion highlights its excellent precursor suitability for downstream C10 ester production compared to unoptimized diene substrates [1].

| Evidence Dimension | Catalytic conversion rate |

| Target Compound Data | 100% conversion within 1 hour |

| Comparator Or Baseline | Unoptimized diene substrates |

| Quantified Difference | Complete conversion with high chemoselectivity |

| Conditions | Pd(OAc)2/Xantphos catalyst, THF solvent, 90 °C |

Procurement teams sourcing precursors for specialty hexenoate fragrances can rely on butyl sorbate for rapid, high-yield catalytic processing, minimizing reactor time and catalyst waste.

Lipid-Phase Antimicrobial Preservation

Driven by its extended half-life (60.6 hours) and superior lipid partitioning compared to ethyl sorbate and sorbic acid, butyl sorbate is the optimal choice for preserving high-fat cosmetics, ointments, and specialty food emulsions. Its ability to concentrate in the lipid phase ensures that microbial spoilage is inhibited at the source, while its slow degradation rate reduces the need for frequent re-application or high initial dosing [1].

Bio-Based Sorbic Acid Production

For manufacturers developing green synthesis routes for sorbic acid, butyl sorbate acts as the critical processable intermediate. Its specific volatility and phase separation characteristics allow it to be efficiently extracted from complex fermentation broths containing triacetic acid lactone, streamlining the purification process before final hydrolysis into bio-based sorbic acid [2].

Hexenoate Flavor & Fragrance Synthesis

In the flavor and fragrance industry, butyl sorbate is selected as a highly efficient starting material for catalytic transfer hydrogenation. Its ability to achieve 100% conversion to targeted hexenoates within one hour under Pd/Xantphos catalysis makes it an ideal, high-throughput precursor for synthesizing complex, fruity C10 ester profiles used in premium fragrances [3].

References

- [1] The antimicrobial activity comparison of sorbic acid and sorbate ester. South China Agricultural University (2002).

- [2] Technoeconomic analysis of bio-based sorbic acid production via hybrid biotechnological-chemical pathways. ResearchGate.

- [3] Transfer hydrogenation of butyl sorbate: optimization of reaction conditions. Reaction Kinetics, Mechanisms and Catalysis (2026).

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Explore Compound Types